molecular formula C9H10N2O B1426800 2-(6-Ethoxypyridin-2-yl)acetonitrile CAS No. 53676-89-4

2-(6-Ethoxypyridin-2-yl)acetonitrile

Cat. No.: B1426800
CAS No.: 53676-89-4
M. Wt: 162.19 g/mol
InChI Key: ZZNGZJVCDQOCGQ-UHFFFAOYSA-N
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Description

2-(6-Ethoxypyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C9H10N2O. It is a pyridine derivative that has been widely used in various fields of research, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

The synthesis of 2-(6-Ethoxypyridin-2-yl)acetonitrile typically involves the reaction of 2-chloropyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-(6-Ethoxypyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide

Scientific Research Applications

2-(6-Ethoxypyridin-2-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.

    Material Science: The compound is utilized in the development of novel materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(6-Ethoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

2-(6-Ethoxypyridin-2-yl)acetonitrile can be compared with other pyridine derivatives, such as 2-(Pyridin-2-yl)pyrimidine derivatives. These compounds share similar structural features but may exhibit different biological activities and applications. For example, 2-(Pyridin-2-yl)pyrimidine derivatives have been studied for their anti-fibrotic activities .

Similar compounds include:

  • 2-(Pyridin-2-yl)pyrimidine
  • 2-(Pyridin-2-yl)acetic acid
  • 2-(Pyridin-2-yl)ethanol

These compounds highlight the versatility and unique properties of pyridine derivatives in various scientific fields.

Properties

IUPAC Name

2-(6-ethoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8(11-9)6-7-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNGZJVCDQOCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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